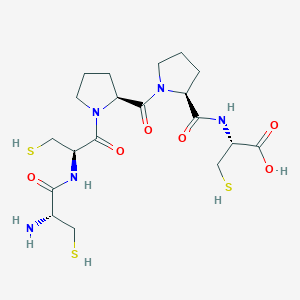
L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine: is a peptide compound composed of five amino acids: three cysteine residues and two proline residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) in aqueous solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioether-linked peptides.
Applications De Recherche Scientifique
L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and modulation of cellular redox states.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.
Mécanisme D'action
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and modulate redox states. The cysteine residues can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteine: A single amino acid with a thiol group, known for its antioxidant properties.
L-Cysteinyl-L-cysteine: A dipeptide with two cysteine residues, capable of forming disulfide bonds.
L-Prolyl-L-prolyl: A dipeptide with two proline residues, known for its structural rigidity.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-prolyl-L-prolyl-L-cysteine is unique due to its combination of three cysteine residues and two proline residues, which confer distinct structural and functional properties. The presence of multiple thiol groups allows for extensive disulfide bond formation, while the proline residues contribute to the peptide’s conformational stability.
Propriétés
Numéro CAS |
918412-85-8 |
|---|---|
Formule moléculaire |
C19H31N5O6S3 |
Poids moléculaire |
521.7 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-1-[(2S)-1-[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C19H31N5O6S3/c20-10(7-31)15(25)21-11(8-32)17(27)24-6-2-4-14(24)18(28)23-5-1-3-13(23)16(26)22-12(9-33)19(29)30/h10-14,31-33H,1-9,20H2,(H,21,25)(H,22,26)(H,29,30)/t10-,11-,12-,13-,14-/m0/s1 |
Clé InChI |
NOHFOQSWHWAVTN-PEDHHIEDSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CS)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CS)NC(=O)C(CS)N)C(=O)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


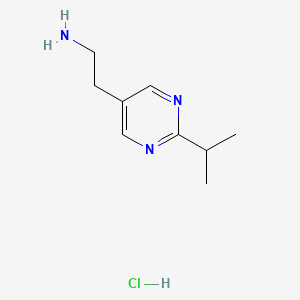
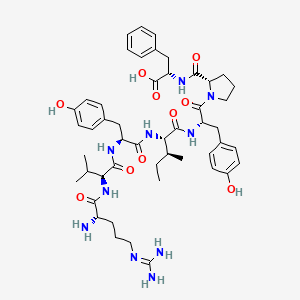
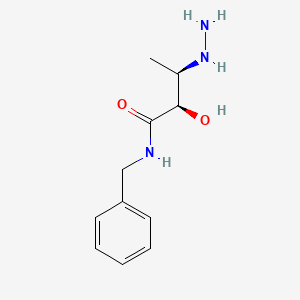
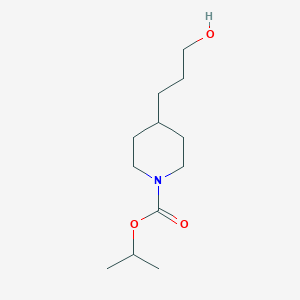


![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)
methanone](/img/structure/B12629385.png)

![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)

![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)
